Cas no 2361608-78-6 (rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol)
![rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol structure](https://ja.kuujia.com/scimg/cas/2361608-78-6x500.png)
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol 化学的及び物理的性質
名前と識別子
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- 2361608-78-6
- EN300-7433096
- rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol
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- インチ: 1S/C7H13NO2/c9-6-2-4-1-5(7(6)10)8-3-4/h4-10H,1-3H2/t4-,5+,6+,7-/m0/s1
- InChIKey: WGIWBLBBLBSMJZ-WNJXEPBRSA-N
- ほほえんだ: O[C@@H]1[C@@H](C[C@H]2CN[C@@H]1C2)O
計算された属性
- せいみつぶんしりょう: 143.094628657g/mol
- どういたいしつりょう: 143.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7433096-0.05g |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol |
2361608-78-6 | 95.0% | 0.05g |
$1261.0 | 2025-03-11 | |
Enamine | EN300-7433096-0.25g |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol |
2361608-78-6 | 95.0% | 0.25g |
$1381.0 | 2025-03-11 | |
Enamine | EN300-7433096-0.5g |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol |
2361608-78-6 | 95.0% | 0.5g |
$1440.0 | 2025-03-11 | |
Enamine | EN300-7433096-0.1g |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol |
2361608-78-6 | 95.0% | 0.1g |
$1320.0 | 2025-03-11 | |
Enamine | EN300-7433096-1.0g |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol |
2361608-78-6 | 95.0% | 1.0g |
$1500.0 | 2025-03-11 | |
Enamine | EN300-7433096-5.0g |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol |
2361608-78-6 | 95.0% | 5.0g |
$4349.0 | 2025-03-11 | |
Enamine | EN300-7433096-2.5g |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol |
2361608-78-6 | 95.0% | 2.5g |
$2940.0 | 2025-03-11 | |
Enamine | EN300-7433096-10.0g |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol |
2361608-78-6 | 95.0% | 10.0g |
$6450.0 | 2025-03-11 |
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diolに関する追加情報
Introduction to rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol (CAS No: 2361608-78-6)
The compound rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol (CAS No: 2361608-78-6) is a highly specialized organic molecule with a unique bicyclic structure and diol functional groups. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and development. The bicyclo[3.2.1]octane framework provides a rigid and versatile scaffold for various chemical modifications, while the diol groups offer opportunities for hydrogen bonding and stereochemical interactions.
Recent studies have highlighted the importance of racemic mixtures in drug discovery, particularly when dealing with compounds that exhibit enantiomeric selectivity in biological systems. The rac-(1R,3S,4R,5S) configuration of this compound suggests a balanced distribution of enantiomers, which can be advantageous in certain therapeutic contexts where both enantiomers may contribute to the desired pharmacological effects.
The synthesis of rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol involves a multi-step process that typically begins with the construction of the bicyclic framework followed by the introduction of the hydroxyl groups at the 3 and 4 positions. Researchers have employed various methodologies to achieve this transformation efficiently while maintaining stereochemical integrity.
In terms of applications, this compound has shown promise as a lead molecule in the development of neuroprotective agents and anti-inflammatory drugs due to its ability to modulate key cellular pathways involved in these processes. Additionally, its unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding mechanisms.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol to identify potential binding sites on target proteins. These studies have provided valuable insights into the compound's interactions with biological systems and have guided further optimization efforts.
Furthermore, the diol functionality of this compound has been exploited in the design of bioconjugates and nanoparticle drug delivery systems, where it serves as a versatile linker or stabilizing agent. This versatility underscores its potential as a building block for advanced materials and therapeutic agents.
In conclusion, rac-(1R,3S,4R,S)-6-azabicyclo[3.2.1]octane-3,S-diol (CAS No: 2361608-S-S) represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional capabilities. Its ongoing exploration in research settings continues to unlock new possibilities for its application across various scientific disciplines.
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